N-[1-(cyclohexylmethyl)piperidin-4-yl]acetamide
Description
N-[1-(cyclohexylmethyl)piperidin-4-yl]acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Properties
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-12(17)15-14-7-9-16(10-8-14)11-13-5-3-2-4-6-13/h13-14H,2-11H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPRWYIBPMAGIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)CC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclohexylmethyl)piperidin-4-yl]acetamide typically involves the reaction of piperidine derivatives with acylating agents. One common method is the acylation of 1-(cyclohexylmethyl)piperidine with acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the generated acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclohexylmethyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine or acetamide derivatives.
Scientific Research Applications
N-[1-(cyclohexylmethyl)piperidin-4-yl]acetamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex piperidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(cyclohexylmethyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[1-(cyclohexylmethyl)piperidin-4-yl]indoline-1-carboxamide: Another piperidine derivative with similar structural features.
N-(piperidine-4-yl)benzamide: A compound with a piperidine moiety and benzamide group, showing similar reactivity and applications.
Uniqueness
N-[1-(cyclohexylmethyl)piperidin-4-yl]acetamide is unique due to its specific structural features, including the cyclohexylmethyl group attached to the piperidine ring and the acetamide functional group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
